molecular formula C10H16Cl2N2O2 B2626119 3-[(1-aminopropan-2-yl)amino]benzoicaciddihydrochloride CAS No. 2377036-00-3

3-[(1-aminopropan-2-yl)amino]benzoicaciddihydrochloride

Cat. No.: B2626119
CAS No.: 2377036-00-3
M. Wt: 267.15
InChI Key: ZHJOVRAKPJADMR-UHFFFAOYSA-N
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Description

3-[(1-aminopropan-2-yl)amino]benzoicaciddihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.1522 . It is a derivative of benzoic acid, where the amino group is substituted at the third position of the benzene ring, and the propan-2-yl group is attached to the amino group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-aminopropan-2-yl)amino]benzoicaciddihydrochloride typically involves the reaction of benzoic acid derivatives with propan-2-ylamine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-aminopropan-2-yl)amino]benzoicaciddihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

3-[(1-aminopropan-2-yl)amino]benzoicaciddihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-aminopropan-2-yl)amino]benzoicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-aminopropan-2-yl)amino]benzoicaciddihydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of both amino and propan-2-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(1-aminopropan-2-ylamino)benzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-7(6-11)12-9-4-2-3-8(5-9)10(13)14;;/h2-5,7,12H,6,11H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJOVRAKPJADMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC1=CC=CC(=C1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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